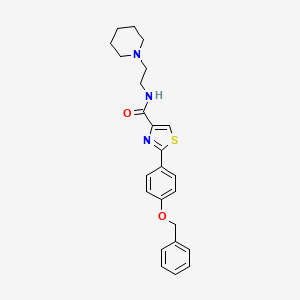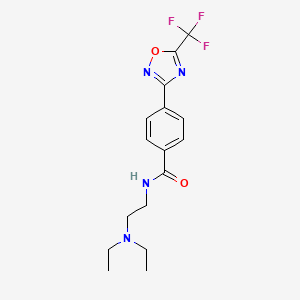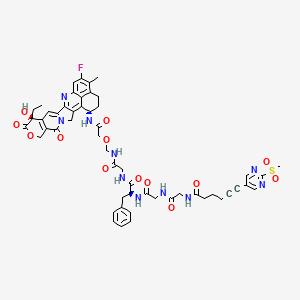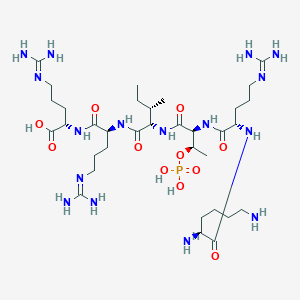
KRpTIRR
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
KRpTIRR is a biologically active peptide that contains phosphothreonine and serves as a substrate for phosphatases . It has a molecular weight of 908.99 and a chemical formula of C₃₄H₆₉N₁₆O₁₁P . This compound is primarily used in scientific research for its role in various biochemical processes.
Métodos De Preparación
KRpTIRR can be synthesized through custom peptide synthesis methods . The synthetic route involves the incorporation of phosphothreonine into the peptide sequence Lys-Arg-Thr-Ile-Arg-Arg. The reaction conditions typically involve room temperature storage and specific handling instructions to maintain the compound’s stability . Industrial production methods for this compound are not widely documented, but custom synthesis services are available for research purposes .
Análisis De Reacciones Químicas
KRpTIRR undergoes several types of chemical reactions, primarily involving its role as a phosphatase substrate . Common reagents used in these reactions include various phosphatases that catalyze the dephosphorylation of the phosphothreonine residue. The major product formed from these reactions is the dephosphorylated peptide . The reaction conditions typically involve physiological pH and temperature to mimic biological environments .
Aplicaciones Científicas De Investigación
KRpTIRR has a wide range of scientific research applications. It is used extensively in studies involving protein phosphorylation and dephosphorylation, which are critical processes in cell signaling and regulation . In chemistry, this compound is used as a model substrate to study enzyme kinetics and mechanisms of phosphatases . In biology and medicine, it is used to investigate the role of phosphorylation in various diseases, including cancer and neurodegenerative disorders . Additionally, this compound is used in industrial applications for the development of diagnostic assays and therapeutic agents .
Mecanismo De Acción
The mechanism of action of KRpTIRR involves its role as a substrate for phosphatases . Phosphatases recognize the phosphothreonine residue in this compound and catalyze its dephosphorylation, leading to the formation of the dephosphorylated peptide . This process is crucial for regulating various cellular functions, including signal transduction, cell cycle progression, and apoptosis . The molecular targets of this compound include various phosphatases, such as protein phosphatase 2A (PP2A), which play a key role in these pathways .
Comparación Con Compuestos Similares
KRpTIRR is unique due to its specific sequence and the presence of phosphothreonine . Similar compounds include other phosphopeptides that serve as substrates for phosphatases, such as this compound acetate . These compounds share similar biochemical properties but may differ in their specific sequences and applications . The uniqueness of this compound lies in its specific sequence and its role in studying phosphatase activity and regulation .
Propiedades
Número CAS |
261159-34-6 |
|---|---|
Fórmula molecular |
C34H69N16O11P |
Peso molecular |
909.0 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phosphonooxybutanoyl]amino]-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C34H69N16O11P/c1-4-18(2)24(29(54)47-21(11-7-15-43-32(37)38)27(52)48-23(31(56)57)13-9-17-45-34(41)42)49-30(55)25(19(3)61-62(58,59)60)50-28(53)22(12-8-16-44-33(39)40)46-26(51)20(36)10-5-6-14-35/h18-25H,4-17,35-36H2,1-3H3,(H,46,51)(H,47,54)(H,48,52)(H,49,55)(H,50,53)(H,56,57)(H4,37,38,43)(H4,39,40,44)(H4,41,42,45)(H2,58,59,60)/t18-,19+,20-,21-,22-,23-,24-,25-/m0/s1 |
Clave InChI |
VMCXVRCMNDCTEY-KFGZADJESA-N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H]([C@@H](C)OP(=O)(O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)N |
SMILES canónico |
CCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(C(C)OP(=O)(O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


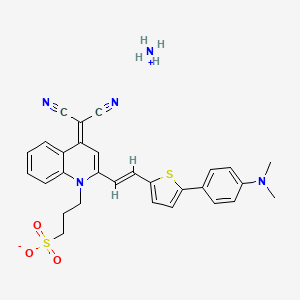
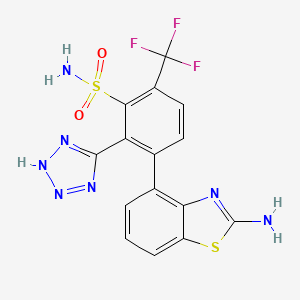
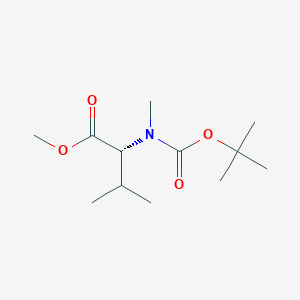
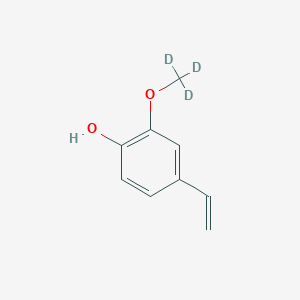
![(4R)-5-[[(2R)-3-carboxy-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[(1R)-1-carboxy-2-methylpropyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-[[(2S,3R)-3-hydroxy-2-methylundecanoyl]amino]-5-oxopentanoic acid](/img/structure/B15137756.png)
![N-hydroxy-4-[[4-(3-methoxyphenyl)phenyl]carbamoylamino]benzamide](/img/structure/B15137763.png)
![2-[(E)-2-(2-chlorophenyl)ethenyl]-5,7-dihydroxy-8-[(3S,4R)-3-hydroxy-1-methyl-1-oxidopiperidin-1-ium-4-yl]chromen-4-one](/img/structure/B15137770.png)
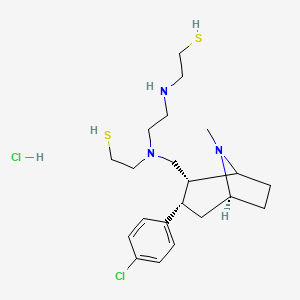
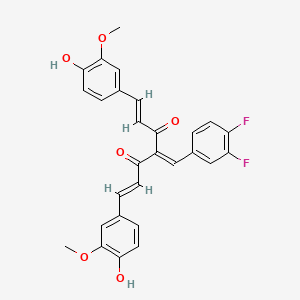
![[(1S,2R,3R,4R,5S,6S,8R,9R,10R,13S,16S,17R,18R)-11-ethyl-5,8-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B15137784.png)
